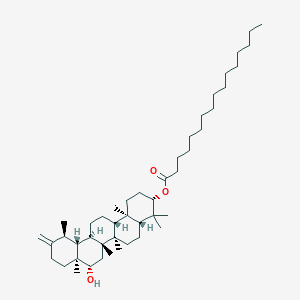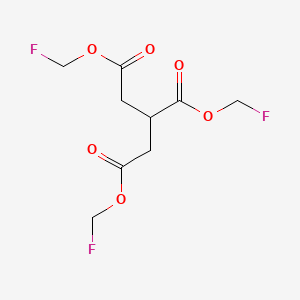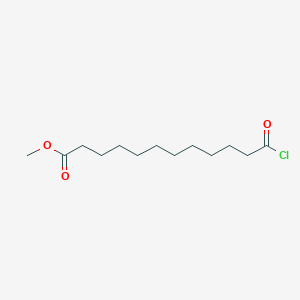
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorine atom and a keto group on the dodecanoic acid ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester typically involves the esterification of 12-chloro-12-oxo-dodecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 12-chloro-12-oxo-dodecanoic acid and methanol.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 12-chloro-12-oxo-dodecanoic acid and methanol.
Reduction: 12-chloro-12-hydroxy-dodecanoic acid ester.
Substitution: Various substituted dodecanoic acid esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester involves its interaction with various molecular targets. The chlorine atom and keto group play crucial roles in its reactivity and interactions. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 12-Chloro-12-oxo-dodecanoic Acid Ester is unique due to the presence of both a chlorine atom and a keto group on the dodecanoic acid ester backbone. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H23ClO3 |
|---|---|
Poids moléculaire |
262.77 g/mol |
Nom IUPAC |
methyl 12-chloro-12-oxododecanoate |
InChI |
InChI=1S/C13H23ClO3/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3 |
Clé InChI |
CKVUQGJOVYDNGY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


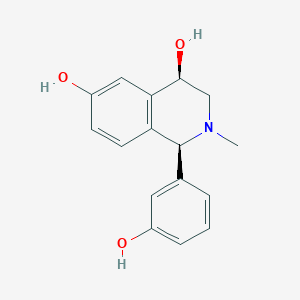
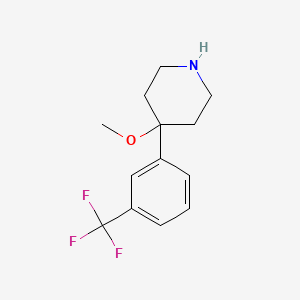
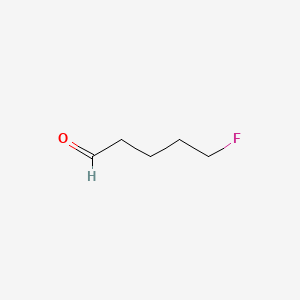
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)

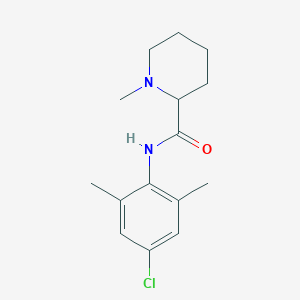
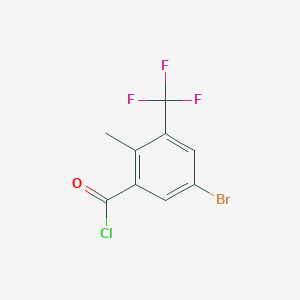
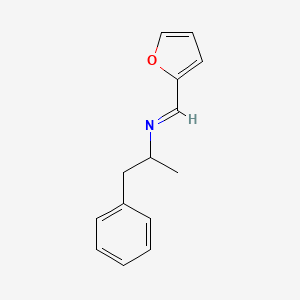


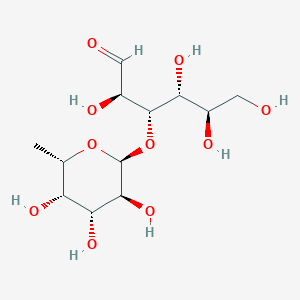
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
